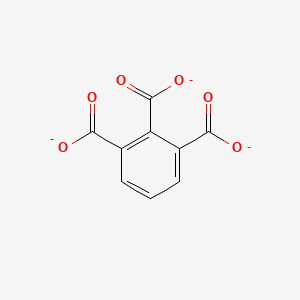

Benzene-1,2,3-tricarboxylate

描述

Significance of Aromatic Tricarboxylates as Advanced Chemical Building Blocks

Aromatic tricarboxylates are a class of organic compounds that serve as fundamental building blocks in the construction of a wide array of materials. mdpi.comsemanticscholar.org Their rigid aromatic core and multiple carboxylate functional groups allow for the formation of robust and multidimensional structures. These characteristics have led to their extensive use in the development of novel materials with tailored properties. mdpi.comsemanticscholar.org

The utility of aromatic tricarboxylates extends across various fields of chemistry. In materials science, they are instrumental in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgd-nb.info These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. rsc.orgd-nb.info The arrangement of the carboxylate groups on the benzene (B151609) ring dictates the resulting structure and, consequently, the material's properties.

Furthermore, aromatic tricarboxylates are employed in polymer chemistry. For instance, trimellitic anhydride (B1165640), derived from a positional isomer of benzene-1,2,3-tricarboxylic acid, is a key component in the production of high-performance poly(vinyl chloride) plasticizers, polyimides, and polyesters. iastate.eduresearchgate.net These polymers find applications in coatings for electrical insulation and as curing agents for epoxy resins. iastate.edu

Overview of Key Research Domains for Benzene-1,2,3-tricarboxylate and its Analogues

The research landscape for this compound and its analogues is diverse, with significant efforts focused on the synthesis and characterization of coordination polymers and metal-organic frameworks. rsc.orgrsc.orgiucr.org Scientists have successfully synthesized a variety of one-, two-, and three-dimensional coordination polymers by reacting benzene-1,2,3-tricarboxylic acid with different metal ions under hydrothermal conditions. rsc.orgiucr.org

These studies have revealed that the resulting structures are highly dependent on the reaction conditions and the presence of other ligands. rsc.org For example, the use of different N-donor ligands in conjunction with benzene-1,2,3-tricarboxylic acid and zinc(II) ions has led to the formation of coordination polymers with varying dimensionalities and topologies, including 1D tubes, 2D networks, and complex 3D frameworks. rsc.org

Another significant area of research is the investigation of the magnetic and luminescent properties of materials incorporating this compound. A two-dimensional copper-based coordination polymer built from this compound displayed ferromagnetic coupling between copper centers. rsc.org Additionally, several zinc(II) coordination polymers incorporating this ligand have been shown to exhibit luminescent properties, suggesting potential applications in sensing and optoelectronics. rsc.orgiucr.org

The table below summarizes some of the key research findings on coordination polymers synthesized using benzene-1,2,3-tricarboxylic acid.

| Metal Ion | Co-ligand | Resulting Structure | Key Properties | Reference |

| Zinc(II) | 1,4-bis(imidazol-1-ylmethyl)benzene | 1D infinite tubular structure | Luminescent | rsc.org |

| Zinc(II) | 4,4′-bipyridine | 3D framework | Luminescent | rsc.org |

| Zinc(II) | N,N′-bis[(pyridin-4-yl)methylidene]hydrazine | 2D layered structure | Luminescent, Thermally Stable | iucr.org |

| Copper(II) | None (Hydroxide and aqua ligands present) | 2D coordination polymer | Ferromagnetic coupling | rsc.org |

| Uranyl(VI) | Various counterions | 1D coordination polymers and discrete dimers | Structural diversity | researchgate.net |

Positional Isomerism in Benzenetricarboxylates and its Impact on Research Trajectories

Positional isomerism in benzenetricarboxylates plays a critical role in determining the structure and function of the resulting materials. researchgate.netalgoreducation.com Benzenetricarboxylic acid exists in three isomeric forms: benzene-1,2,3-tricarboxylic acid (hemimellitic acid), benzene-1,2,4-tricarboxylic acid (trimellitic acid), and benzene-1,3,5-tricarboxylic acid (trimesic acid). wikipedia.org The spatial arrangement of the carboxylate groups is the defining difference between these isomers and significantly influences their coordination behavior and the architecture of the resulting assemblies. fiveable.menih.gov

For instance, benzene-1,3,5-tricarboxylic acid (trimesic acid) is one of the most extensively studied building blocks in the synthesis of MOFs due to its C3 symmetry, which often leads to the formation of highly porous and symmetrical three-dimensional networks. mdpi.comiucr.org In contrast, the adjacent carboxylate groups of this compound can lead to different coordination modes, often resulting in lower-dimensional structures or more complex, interpenetrated frameworks. rsc.orgacs.org

The choice of isomer has a profound impact on the research direction. While research on trimesic acid has heavily focused on applications like gas storage and catalysis due to the prevalence of porous 3D MOFs, studies involving hemimellitic acid are often directed towards exploring novel topologies in coordination polymers and investigating properties like magnetism and luminescence that arise from the specific arrangement of metal centers facilitated by the ligand's geometry. rsc.orgresearchgate.netikm.org.mybohrium.com The steric hindrance and chelating possibilities offered by the 1,2,3-substitution pattern present unique challenges and opportunities in crystal engineering. researchgate.net

The distinct properties and applications of materials derived from different benzenetricarboxylate isomers are highlighted in the following table.

| Isomer | Common Name | Key Structural Feature | Common Research Focus |

| Benzene-1,2,3-tricarboxylic acid | Hemimellitic acid | Three adjacent carboxyl groups | Novel coordination polymer topologies, magnetic and luminescent materials |

| Benzene-1,2,4-tricarboxylic acid | Trimellitic acid | Two adjacent and one separate carboxyl group | High-performance polymers, plasticizers |

| Benzene-1,3,5-tricarboxylic acid | Trimesic acid | Symmetrical arrangement of carboxyl groups | Porous metal-organic frameworks for gas storage and catalysis |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzene-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMDYLWCYJJYMO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)[O-])C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3O6-3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzene 1,2,3 Tricarboxylate and Architecturally Relevant Derivatives

Foundational Synthetic Routes to Benzene-1,2,3-tricarboxylic Acid

The synthesis of Benzene-1,2,3-tricarboxylic acid, commonly known as hemimellitic acid, is primarily achieved through the oxidation of the corresponding trimethylbenzene and from naphthalene-derived precursors.

One of the most direct methods is the oxidation of 1,2,3-trimethylbenzene (B126466) (hemimellitene). wikipedia.orgscribd.com This reaction typically employs strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, to convert the three methyl groups into carboxylic acid functionalities. While conceptually straightforward, this method requires vigorous oxidation conditions.

A historically significant route involves the oxidative degradation of more complex aromatic systems. A notable method starts from naphthalic anhydride (B1165640). acs.orgacs.org In a procedure modified from the work of Graebe and Leonhardt, naphthalic anhydride can be converted to hemimellitic acid. acs.orgacs.org A 1929 publication reported obtaining 46 grams of hemimellitic acid from 100 grams of naphthalic anhydride, corresponding to a 44% yield. acs.org Another approach involves the dehydrogenation of 3,4-dihydro-1,2-naphthalic anhydride with sulfur, followed by hydrolysis. orgsyn.org More recently, a "green" synthesis has been developed, producing hemimellitic anhydride from malic acid, a renewable resource. iastate.edu

Electrophilic Substitution Reactions on the Benzene-1,2,3-tricarboxylate Ring

The benzene (B151609) ring of hemimellitic acid is strongly deactivated by the three electron-withdrawing carboxylic acid groups, making electrophilic aromatic substitution challenging. The substitution pattern is dictated by the deactivating and meta-directing nature of the carboxyl groups.

Direct halogenation of the hemimellitic acid ring is generally inefficient. Attempts at direct bromination have been reported to give poor results. osti.gov However, indirect methods have been developed to achieve halogenation.

A classic, though indirect, route to a halogenated derivative involves an initial mercuration reaction. When hemimellitic acid is refluxed with mercuric oxide in aqueous acetic acid, the 2-carboxyl group is selectively replaced by mercury. acs.org This intermediate can then be treated with iodine to yield 2-iodo-isophthalic acid, demonstrating a method for introducing a halogen, albeit with the loss of a carboxyl group. acs.org This method underscores the difficulty of direct electrophilic attack on the C-H bonds of the highly deactivated ring.

Nitration of the this compound ring is possible under forcing conditions, typically using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). periodicchemistry.com The three carboxyl groups strongly deactivate the ring, directing the incoming electrophile to the least deactivated position. The C-5 position is meta to the C-1 and C-3 carboxyl groups and para to the C-2 carboxyl group. Due to the strong deactivation, substitution occurs at the C-5 position, yielding 5-Nitrobenzene-1,2,3-tricarboxylic acid. This compound is commercially available, confirming the viability and regioselectivity of this reaction. wikipedia.org Other electrophilic substitutions like Friedel-Crafts reactions are generally not feasible due to the severe deactivation of the aromatic ring.

Halogenation Strategies for Substituted Benzene-1,2,3-tricarboxylates

Nucleophilic Substitution Reactions and their Strategic Applications

Nucleophilic aromatic substitution (SNAr) on the this compound ring itself is not facile due to the electron-rich nature of the pi-system. However, the presence of a strongly electron-withdrawing substituent, such as a nitro group, can activate the ring towards nucleophilic attack.

The synthesis of 5-Nitrobenzene-1,2,3-tricarboxylic acid provides a key intermediate for such transformations. In this derivative, the nitro group can act as a leaving group in an SNAr reaction. scribd.com The mechanism involves the addition of a nucleophile to the carbon bearing the nitro group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the nitrite (B80452) ion to restore aromaticity. This strategy allows for the introduction of various nucleophiles (e.g., alkoxides, amines) at the C-5 position, providing a pathway to a range of functionalized derivatives that are inaccessible through electrophilic substitution.

Modern Synthetic Techniques for this compound Derivatives

In contemporary chemistry, benzene-1,2,3-tricarboxylic acid and its isomers have gained prominence as fundamental building blocks in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). ontosight.ai MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands.

The rigid structure and C3v symmetry (in its isomer trimesic acid) or adjacent functionalities (in hemimellitic acid) make these molecules ideal "linkers" or "struts." In the synthesis of MOFs, the tricarboxylic acid is deprotonated in solution with a metal salt (e.g., copper(II) salts). acs.orgacademie-sciences.fr The carboxylate groups then coordinate to the metal centers, extending into a one, two, or three-dimensional network. The specific geometry of the linker and the coordination preference of the metal ion dictate the final topology and pore structure of the MOF. For example, copper(II) benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC or HKUST-1), formed from the isomer trimesic acid, is one of the most widely studied MOFs. cambridge.orgdu.ac.ir Hemimellitic acid, with its adjacent carboxylate groups, can lead to different framework topologies and is an active area of research for creating novel MOFs with tailored properties for gas storage, separation, and catalysis.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal synthesis are the most prevalent methods for preparing crystalline coordination polymers from this compound. These techniques involve heating the reactants in water (hydrothermal) or an organic solvent (solvothermal) in a sealed vessel, typically an autoclave, at elevated temperatures and autogenous pressures. This environment facilitates the dissolution and reaction of precursors, promoting the growth of high-quality single crystals.

The choice of metal ions, solvents, temperature, pH, and the presence of ancillary ligands significantly directs the final structure. rsc.orgrsc.org For instance, the hydrothermal reaction of zinc nitrate (B79036) with 1,2,3-H₃BTC and various N-donor ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bix) or 4,4′-bipyridine (4,4′-bpy) has yielded a range of Zn(II) coordination polymers with diverse architectures, from one-dimensional (1D) tubes to complex three-dimensional (3D) frameworks. rsc.org In some cases, these conditions can induce in situ ligand transformations, where the initial 1,2,3-H₃BTC is chemically altered into a new ligand that is then incorporated into the final structure. rsc.org

The pH of the reaction medium is a critical parameter, as demonstrated in the synthesis of copper(II) coordination polymers. rsc.org By adjusting the amount of NaOH in a hydrothermal reaction containing Cu(NO₃)₂, 1,2,3-H₃BTC, and 4,4′-bpy, different products can be selectively synthesized due to pH-dependent in situ metal/ligand redox reactions. rsc.org At higher pH, the 2-carboxylate group can be replaced by a hydroxyl group, while at a lower pH, it can be removed entirely, leading to different ligand scaffolds and, consequently, distinct framework topologies. rsc.org

Solvothermal reactions involving lanthanide ions and benzenetricarboxylic acid isomers have also been explored to create novel frameworks. mdpi.com The high coordination numbers and flexible coordination geometries of lanthanide ions often result in highly connected and thermally stable 3D networks. sci-hub.ruacs.org Similarly, the reaction of calcium salts with benzenetricarboxylate ligands under hydro/solvothermal conditions has produced both 2D and 3D coordination polymers. acs.orgresearchgate.net

The following table summarizes representative examples of coordination polymers synthesized using these methods with this compound or its derivatives.

| Metal Ion | Ancillary Ligand | Method | Resulting Architecture | Reference |

| Zn(II) | 1,4-bis(imidazol-1-ylmethyl)benzene (1,4-bix) | Hydrothermal | 1D infinite tubular structure | rsc.org |

| Zn(II) | 4,4′-bipyridine (4,4′-bpy) | Hydrothermal | 3D trinodal 4-connected framework | rsc.org |

| Zn(II) | N,N'-bis[(pyridin-4-yl)methylidene]hydrazine | Hydrothermal | 2D layered structure | nih.gov |

| Cu(II) | 4,4′-bipyridine (4,4′-bpy) | Hydrothermal | pH-dependent frameworks | rsc.org |

| Co(II) | Hydrazine | Hydrothermal | 2D planar structure (in situ ligand synthesis) | nih.gov |

| Zn(II) | N¹,N⁴-bis(5-fluoropyridin-3-yl)succinamide | Hydrothermal | 2D coordination polymer | acs.org |

| Cu(II) | Ethylenediamine (B42938) | Room Temp. Recrystallization | 2D polymeric material | scirp.orgscirp.org |

| Zn(II) | 4,4ʹ-bis(imidazol-1-ylmethyl)biphenyl | Solvothermal | 2D coordination polymer | researchgate.netresearchgate.net |

Electrochemical Synthesis Methods for Coordination Compounds

Electrochemical synthesis is an alternative method for producing coordination polymers and MOFs, offering advantages such as milder reaction conditions, shorter reaction times, and high purity of the products since co-anions from metal salts are avoided. d-nb.info This technique involves the anodic dissolution of a metal electrode in an electrolyte solution containing the organic linker, in this case, a derivative of benzenetricarboxylic acid. d-nb.info The metal ions are generated in situ and react with the dissolved linker to form the coordination framework, which often deposits as a film on the electrode surface or as a powder in the reaction cell. d-nb.infoikm.org.my

The synthesis parameters, including the choice of solvent, electrolyte, applied voltage or current, and temperature, can significantly influence the resulting material's structure, morphology, and properties. ikm.org.myulb.ac.be For example, the electrosynthesis of copper-based MOFs using benzene-1,3,5-tricarboxylic acid (an isomer of 1,2,3-H₃BTC) in different solvents like methanol (B129727) and ethanol (B145695) resulted in materials with distinct structures (1D vs. 3D) and specific surface areas. ulb.ac.be The nature of the solvent affects the deprotonation of the carboxylic acid groups, which is a crucial step in the formation of the coordination network. ulb.ac.be

While many electrochemical studies on benzenetricarboxylates focus on the 1,3,5-isomer (H₃BTC) to produce well-known frameworks like HKUST-1 (Cu₃(BTC)₂), the principles are applicable to other isomers. d-nb.infoikm.org.myulb.ac.be Research has shown the competitive formation of different copper-benzenetricarboxylate phases can be controlled electrochemically. scispace.com The electrosynthesis of magnesium(II) coordination polymers with benzene-1,3,5-tricarboxylate has also demonstrated that varying solvents and electrolytes can control the dimensionality of the resulting framework. researchgate.net Furthermore, copper MOFs have been electrosynthesized using various isomers, including 1,3,5-benzenetricarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid, highlighting the versatility of this approach. researchgate.net

The table below outlines examples of coordination polymers synthesized electrochemically, primarily focusing on the closely related and extensively studied benzene-1,3,5-tricarboxylate to illustrate the method's potential.

| Metal Source | Ligand | Solvent/Electrolyte | Key Finding | Reference |

| Copper Electrode | Benzene-1,3,5-tricarboxylic acid | Methanol / NaNO₃ | Formation of 1D structure and micropillars | ulb.ac.be |

| Copper Electrode | Benzene-1,3,5-tricarboxylic acid | Ethanol / NaNO₃ | Successful synthesis of 3D Cu₃(BTC)₂ (HKUST-1) | ulb.ac.be |

| Copper Electrode | Benzene-1,3,5-tricarboxylic acid | Methanol / NaNO₃ | Optimum conditions for 3D structure: 100 mA current, 0.05 M NaNO₃ | ikm.org.my |

| Zinc Electrode | 1,3,5-benzenetricarboxylic acid | Not specified | Synthesis of fluorescent MOF films for sensing applications | d-nb.info |

| Magnesium Electrode | Benzene-1,3,5-tricarboxylic acid | Ethanol, Water / Various | Solvent and electrolyte influence product dimensionality (1D vs. 2D) | researchgate.net |

Solvent-Free Reaction Environments

Solvent-free synthesis, particularly mechanochemistry, presents a green and efficient alternative to traditional solvent-based methods. lucp.netrsc.org This approach involves the mechanical grinding or milling of solid reactants, such as a metal oxide or acetate (B1210297) and the protonated organic linker (e.g., 1,2,3-H₃BTC), to induce a chemical reaction. researchgate.netnih.gov The mechanical energy applied facilitates the reaction between the solid precursors, often leading to quantitative yields with minimal or no solvent waste, which is environmentally advantageous. lucp.netresearchgate.net

Mechanochemical synthesis is noted for its simplicity, rapid reaction times, and reduced energy consumption compared to solvothermal methods. researchgate.netnih.gov This technique has been successfully used to produce various well-known MOFs. For example, the synthesis of HKUST-1 (Cu₃(BTC)₂) can be achieved by ball-milling copper acetate and 1,3,5-benzenetricarboxylic acid. researchgate.net The crystallinity and specific surface area of the resulting materials can sometimes be enhanced by adding a small amount of liquid, a technique known as liquid-assisted grinding (LAG). mdpi.com

While much of the foundational work in this area has utilized the highly symmetric 1,3,5-benzenetricarboxylic acid, the methodology is broadly applicable. researchgate.netmdpi.com The synthesis of open-framework structures from lanthanide carbonates and H₃BTC has been achieved through neat grinding. mdpi.com This solid-state method not only yields 3D frameworks but also allows for the creation of mixed-metal MOFs by using mixtures of different metal carbonates. mdpi.com The direct reaction of solid metal oxides with the organic linker under milling conditions avoids the need for metal salt precursors and their associated anions. mdpi.com

The following table provides examples of MOFs synthesized using solvent-free or mechanochemical methods, again using the well-documented benzene-1,3,5-tricarboxylate to exemplify the technique.

| Metal Source | Ligand | Method | Key Feature | Reference |

| Copper(II) Acetate Monohydrate | 1,3,5-Benzenetricarboxylic acid | Ball Milling | Fast, solvent-free synthesis of HKUST-1 | researchgate.net |

| Copper(II) Nitrate Trihydrate | 1,3,5-Benzenetricarboxylic acid | Mechanical Grinding | Efficient, environmentally friendly synthesis of Basolite C-300 | mdpi.com |

| Lanthanide(III) Carbonates | 1,3,5-Benzenetricarboxylic acid | Neat Grinding | Formation of 3D frameworks; ability to create mixed-metal MOFs | mdpi.com |

| Various Metal Acetates (Pd, Cu, Zn, etc.) | 1,3,5-Benzenetricarboxylic acid | Mechanochemistry | Facile access to heterobimetallic MOFs not easily accessible via solvothermal routes | nih.gov |

| Zinc Hydroxy Double Salts | 1,3,5-Benzenetricarboxylic acid | Mechanochemical Milling | Synthesis of CuBTC (HKUST-1) | mdpi.com |

Coordination Chemistry and Supramolecular Assembly of Benzene 1,2,3 Tricarboxylate Ligands

Coordination Modes of Benzene-1,2,3-tricarboxylate as a Multidentate Ligand

This compound is a multidentate ligand capable of adopting various coordination modes, a faculty that is significantly influenced by the strong steric hindrance from its three adjacent carboxylate groups. rsc.org The carboxylate group at the 2-position is noted to be more chemically active due to this steric strain. rsc.org The ligand can be partially or fully deprotonated to form 1,2,3-Hbtc²⁻ or 1,2,3-btc³⁻, respectively, which then exhibit different binding behaviors. rsc.org

Observed coordination modes for the 1,2,3-Hbtc²⁻ or 1,2,3-btc³⁻ ligand include:

A μ₂-bridging mode where two carboxylate groups at the 1 and 3 positions coordinate in a monodentate fashion. rsc.org

A μ₄-bridging mode where the carboxylate groups display bidentate bridging, monodentate, and bidentate chelating behaviors. rsc.org

In some zinc(II) complexes, the 1,2,3-btc³⁻ anion can link four metal ions, with the carboxylate groups at the 2 and 3 positions acting as monodentate linkers and the group at the 1 position adopting a syn-anti bridging mode. rsc.org

With copper(II), both μ₃- and μ₂-bridging modes of the this compound ligand have been observed within the same polymeric chain structure. scirp.org

In uranyl complexes, the 1,2,3-btc³⁻ ligand can lead to the formation of binuclear (UO₂)₂(1,2,3-btc)₂²⁻ subunits where two oxygen atoms from each ligand remain uncoordinated. researchgate.net

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound

The reaction of benzene-1,2,3-tricarboxylic acid with various metal ions under conditions like hydro(solvo)thermal synthesis leads to the formation of coordination polymers and MOFs. rsc.orgresearchgate.net The final structure is influenced by factors such as the metal ion's coordination geometry, the presence of secondary ligands, counter ions, solvents, and temperature. iucr.org

The rational design of coordination architectures with this compound is a key aspect of reticular chemistry, which focuses on the assembly of predetermined molecular building blocks into extended structures. wikipedia.orgillinois.edu The geometry of the ligand, with its three carboxylate groups, allows it to act as a versatile node in the construction of diverse frameworks. iucr.org The use of ancillary ligands, such as N-donors, can further direct the assembly process, leading to a variety of compositions and structures. rsc.orgacs.org For instance, the choice between rigid and semi-rigid N-donor ligands can result in structures with different dimensionalities. rsc.org In some cases, in situ ligand reactions can occur under solvothermal conditions, transforming the initial this compound into new ligands and leading to unexpected final structures. rsc.org

This compound has been successfully integrated with a range of divalent and trivalent metal ions to create a variety of coordination polymers and MOFs.

Zn(II): Hydrothermal reactions of zinc(II) with benzene-1,2,3-tricarboxylic acid and various N-donor ligands have yielded complexes with 1D tubular, 2D supramolecular, and 3D framework structures. rsc.org In one instance, a 2D Zn(II) coordination polymer was formed where the this compound ligand connects neighboring Zn₄(OH)₂ secondary building units (SBUs) to form 1D chains, which are then linked by another ligand into a layered structure. iucr.orgnih.gov

Cu(II): The reaction of this compound copper(II) trihydrate with ethylenediamine (B42938) resulted in a 2D polymeric material where dimeric units are connected by Cu-O-Cu bridges and further extended into a polymeric chain through bridging by the tricarboxylate ligand. scirp.orgscirp.org The copper atoms in this structure exhibit both octahedral and pentacoordinated geometries. scirp.orgscirp.org

Ag(I): While specific examples with this compound are less detailed in the provided context, the general principles of coordination chemistry suggest its potential to form complexes with Ag(I).

Uranyl (UO₂²⁺): Seven different uranyl ion complexes have been synthesized using benzene-1,2,3-tricarboxylic acid. researchgate.net These range from discrete binuclear dimers to 1D and 2D coordination polymers. researchgate.netresearchgate.net The final structure is highly dependent on the structure-directing agents used. researchgate.net For example, one complex forms a 2D network with a sql topology, while another, bridged by UO₂(NMP)₃²⁺ cations, results in a 2D network with a V₂O₅ topology. researchgate.net

Co(II) and Ni(II): The ability of this compound to form coordination polymers with these metals is implied by the broader research on polycarboxylate ligands, although specific examples are not detailed in the provided search results. rsc.orgrsc.orgmdpi.com For instance, research on related tricarboxylates like benzene-1,3,5-tricarboxylic acid shows the formation of diverse Co(II) coordination polymers. rsc.org

The dimensionality and topology of coordination polymers built with this compound are diverse and can be controlled by synthetic conditions and the choice of coligands.

1D Structures: One-dimensional infinite tubular structures and double meso-helical supramolecular structures have been reported for Zn(II) complexes. rsc.org In uranyl complexes, 1D anionic coordination polymers based on binuclear subunits are formed. researchgate.net

2D Structures: Two-dimensional layered structures are common. iucr.orgnih.gov A Zn(II) complex forms 2D supramolecular networks from 1D chains, while another forms 2D layers that are pillared to create a 3D framework. rsc.org A Cu(II) complex also forms a 2D coordination polymer. scirp.org Uranyl complexes can form 2D networks with sql or V₂O₅ topologies. researchgate.net

3D Structures: Three-dimensional frameworks with complex topologies have been synthesized. rsc.orgacs.org For example, a Zn(II) complex with 4,4'-bipyridine (B149096) pillars has a trinodal 4-connected topology. rsc.org Another Zn(II) complex exhibits a 5-nodal (3,4)-connected 3D coordination net. rsc.org

The following table summarizes the dimensionality and topology of some reported coordination polymers with this compound and its derivatives.

| Metal Ion | Ancillary Ligand | Dimensionality | Topology |

| Zn(II) | 1,4-bis(imidazol-1-ylmethyl)benzene | 1D | Tubular |

| Zn(II) | 1,4-bis(imidazol-1-ylmethyl)benzene (after in situ reaction) | 2D | Supramolecular network |

| Zn(II) | 4,4'-bipyridine | 3D | Trinodal 4-connected (4²·6⁴)₂(6⁵·8)(4²·6⁴)₂ |

| Zn(II) | 1,1'-(1,4-butanediyl)bis(imidazole) | 3D | 5-nodal (3,4)-connected (6·7⁴·8)₂(6²·7²·8²)(6·7²)₂ |

| Zn(II) | N,N′-bis[(pyridin-4-yl)methylidene]hydrazine | 2D | Layered |

| Cu(II) | Ethylenediamine | 2D | Polymeric chain |

| Uranyl (UO₂²⁺) | Ammonium | 2D | sql |

| Uranyl (UO₂²⁺) | UO₂(NMP)₃²⁺ | 2D | V₂O₅ |

The Secondary Building Unit (SBU) approach is a fundamental concept in the design of MOFs, where metal ions and ligands are pre-organized into well-defined clusters that act as nodes in the final framework. wikipedia.orgnih.gov

Characterization of Network Topology and Dimensionality (1D, 2D, 3D Structures)

Supramolecular Interactions in this compound Systems

In a 2D Zn(II) coordination polymer, adjacent layers are stacked to form a 3D supramolecular architecture through O-H···O hydrogen-bond interactions. nih.gov In other systems, π-π interactions between the aromatic rings of ligands can consolidate the crystal packing. iucr.org The interplay of these weaker interactions can significantly influence the final structure, leading to the formation of complex networks from simpler coordination chains. acs.org For example, 1D zigzag coordination chains can assemble into 2D bilayer supramolecular networks via π-π interactions. acs.org

Intermolecular π-Stacking and Van der Waals Forces

In many crystal structures involving this compound, π-π stacking interactions are observed between the aromatic rings of adjacent ligands. rsc.orgresearchgate.net These interactions can occur in a staggered (parallel displaced) or T-shaped (perpendicular) fashion, both of which are generally more electrostatically favorable than a direct face-to-face sandwich orientation. wikipedia.orgrug.nl The intercentroid distance between stacked rings is a key parameter in characterizing these interactions, with typical values falling in the range of 3.3 to 3.8 Å. For example, in a supramolecular structure of piperazinediium bis(benzene-1,2,4,5-tetracarboxylate) dihydrate, π-π stacking interactions with an intercentroid separation of 3.7954 Å were observed. researchgate.net

These stacking interactions can lead to the formation of layered structures, where the two-dimensional sheets formed by hydrogen bonding are further organized into a three-dimensional framework. iucr.org For instance, in a two-dimensional zinc(II) coordination polymer, adjacent layers are stacked to create a three-dimensional supramolecular architecture stabilized by O-H···O hydrogen bonds and likely weak π-π interactions. iucr.org Similarly, in other systems, aromatic interactions between the tricarboxylate ligands contribute to the formation of a three-dimensional network from bilayer structures. rsc.org

The following table provides examples of π-stacking distances found in structures containing aromatic carboxylates.

| Interacting Rings | Intercentroid Distance (Å) | Type of Interaction |

| Benzene-1,2,4,5-tetracarboxylate anions | 3.7954 | π-π stacking |

| Benzene-1,3,5-tricarboxamide derivatives | 3.5 | Symmetric π-π stacking |

| Benzene-1,3,5-tricarboxylic acid molecules | 3.594(3) - 3.801(6) | Aromatic interactions |

Data compiled from studies on various aromatic carboxylate structures. rsc.orgrsc.orgresearchgate.net

Host-Guest Chemistry and Encapsulation Phenomena within Formed Pores

The self-assembly of this compound and its derivatives often leads to the formation of porous supramolecular networks, creating opportunities for host-guest chemistry. rsc.orgrsc.org These frameworks can act as hosts, encapsulating smaller guest molecules within their cavities or channels. The size and shape of these pores are dictated by the geometry of the building blocks and the nature of the intermolecular interactions.

A notable example is the formation of solvent inclusion clathrates, where solvent molecules from the crystallization medium are enclosed within the hydrogen-bonded arrays of hemimellitic acid. rsc.org The specific solvent used, such as methanol (B129727), ethanol (B145695), or acetone, can influence the resulting architecture of the host network. rsc.org

In coordination polymers, the pores can be tailored by the choice of metal ions and ancillary ligands. The resulting metal-organic frameworks (MOFs) can exhibit significant porosity and have been explored for their ability to encapsulate various guest molecules. For instance, frameworks built with benzene-1,3,5-tricarboxylic acid have been shown to form honeycomb-like porous networks capable of hosting guest molecules. rsc.org While this compound is less symmetric, it can still form porous structures. In some cases, the cavities within these frameworks are large enough to accommodate other molecules, leading to the formation of host-guest systems. rsc.orgrsc.org For example, supramolecular assemblies of benzene-1,3,5-tricarboxylic acid with substituted pyrazoles have demonstrated that the acid can adjust its cavity dimensions to accommodate the guest pyrazole (B372694) molecules. rsc.org

The encapsulation of guest molecules is often driven by a combination of size complementarity and non-covalent interactions between the host and the guest, such as hydrogen bonding, van der Waals forces, and C-H···π interactions. nih.govrsc.org These interactions stabilize the guest within the host framework. The study of these host-guest systems is significant for potential applications in areas like separation, storage, and catalysis. rsc.org

The table below illustrates the encapsulation of different guest molecules within frameworks formed by aromatic polycarboxylic acids.

| Host Framework | Guest Molecule(s) | Key Host-Guest Interactions |

| Hemimellitic acid network | Methanol, Ethanol, Acetone | Hydrogen bonding, Van der Waals forces |

| Benzene-1,3,5-tricarboxylic acid - Pyrazole assembly | Substituted Pyrazoles | Hydrogen bonding, C-H···π interactions |

| Benzene-1,3,5-tricarboxylic acid - 4,4'-Bipyridine co-crystal | N/A (Pillar-layered structure) | O-H···N, C-H···O interactions |

Information compiled from studies on supramolecular assemblies. rsc.orgnih.govrsc.orgrsc.org

Advanced Materials Applications Derived from Benzene 1,2,3 Tricarboxylate Based Compounds

Catalysis and Photocatalysis in Benzene-1,2,3-tricarboxylate Frameworks

The incorporation of catalytically active metal centers within a porous, high-surface-area framework is a cornerstone of modern heterogeneous catalysis. Materials derived from this compound are being explored for these applications, offering unique structural motifs and active site configurations.

The catalytic potential of materials derived from this compound is rooted in their structural and chemical properties. As heterogeneous catalysts, they offer the advantage of being in a different phase (typically solid) from the reactants, which simplifies catalyst recovery and reuse. springerprofessional.de

An example of such a material is a polymeric two-dimensional framework synthesized from the reaction of copper(II) trihydrate with benzene-1,2,3-tricarboxylic acid and ethylenediamine (B42938). scirp.org In this structure, the copper atoms exhibit different coordination modes; one central copper atom is octahedral, while two others are pentacoordinated. scirp.org These coordinatively unsaturated or solvent-coordinated metal centers are crucial as they can function as Lewis acid active sites, which are fundamental to many catalytic transformations. scirp.org The structure is further characterized by Cu-O-Cu bridges, which can also play a role in mediating catalytic processes. scirp.org

Active site engineering in metal-organic frameworks (MOFs) is a key strategy to enhance catalytic performance. rsc.org This involves intentionally creating structural defects, such as missing linkers, which exposes more metal centers and makes them more accessible to substrates. rsc.orgrsc.org While not yet extensively documented for hemimellitate-based frameworks specifically, this approach is a powerful tool in the broader field of MOF catalysis. By modulating synthesis conditions or using chemical treatments, the number and accessibility of active sites can be tuned, thereby improving reaction rates and selectivity. rsc.orgrsc.org The goal of such engineering is to optimize the interaction between the catalyst's active sites and the reactant molecules. nih.gov

While the potential for heterogeneous catalysis in hemimellitate frameworks is recognized, the body of literature detailing their specific application in key organic transformations is still developing. scirp.org However, the broader family of benzenetricarboxylate-based MOFs, particularly those using the benzene-1,3,5-tricarboxylate (B1238097) isomer, has been shown to be highly active in a variety of catalytic reactions. This provides a strong indication of the potential applications for frameworks derived from the 1,2,3-isomer.

Cyanosilylation: This C-C bond-forming reaction is effectively catalyzed by various MOFs where open metal sites act as Lewis acids to activate the carbonyl substrate. mdpi.comrsc.org For instance, nanofused variants of the copper(II) benzene-1,3,5-tricarboxylate MOF (HKUST-1) have demonstrated remarkable efficiency in the cyanosilylation of benzaldehyde, achieving high conversion rates and excellent reusability. mdpi.com

Oxidation Reactions: MOFs containing redox-active metal centers, such as manganese or cobalt, are effective catalysts for the oxidation of alkanes, alkenes, and alcohols. mdpi.comresearchgate.netut.ac.ir A manganese-based MOF using a benzenetricarboxylic acid linker was used to catalyze the oxidation of various alkenes to epoxides and alkanes to alcohols or ketones with high conversion and selectivity. ut.ac.ir

Friedel-Crafts Reactions: These reactions, fundamental in organic synthesis for attaching substituents to aromatic rings, can be catalyzed by MOFs possessing strong Lewis or Brønsted acid sites. rsc.orgrsc.orgresearchgate.net A robust Co(II)-MOF has been shown to act as an efficient and recyclable heterogeneous catalyst for Friedel-Crafts reactions. rsc.org

The table below summarizes the catalytic performance of the more common benzene-1,3,5-tricarboxylate (BTC) based MOFs in these representative reactions, illustrating the catalytic potential inherent to this class of materials.

| Catalyst | Reaction | Substrate | Product | Conversion/Yield | Selectivity | Ref |

| N-CuBTC | Cyanosilylation | Benzaldehyde | Cyanohydrin trimethylsilyl (B98337) ether | 99.4% Conversion | - | mdpi.com |

| Mn-MOF (BTC) | Epoxidation | Cyclohexene | Cyclohexene oxide | 92% Conversion | 100% | ut.ac.ir |

| Mn-MOF (BTC) | Oxidation | Fluorene | Fluorenone | 64% Conversion | 100% | ut.ac.ir |

| Co-BTC | Oxidation | Benzyl alcohol | Benzaldehyde | 92.9% Conversion | 97.1% | researchgate.net |

| Co-MOF | Friedel-Crafts | Indole, Benzaldehyde | Bis(indolyl)methane | 95% Yield | - | rsc.org |

Note: The table showcases data for frameworks based on benzenetricarboxylic acid, primarily the 1,3,5-isomer, to indicate the potential catalytic applications for related structures.

The relationship between the structure of a framework and its catalytic activity is paramount for designing effective catalysts. In this compound systems, the specific geometry of the linker dictates the resulting framework topology and the nature of the metal-node active sites.

For the 2D copper-hemimellitate polymer, the presence of both pentacoordinated and hexacoordinated copper centers within the same structure suggests that different types of active sites may be available for catalysis. scirp.org The pentacoordinated sites, being less saturated, are expected to be more active Lewis acids. The polymeric chain structure connected by Cu-O-Cu bridges provides a robust backbone, while the specific arrangement of the hemimellitate ligands defines the accessibility of these sites. scirp.org

Generally, in MOF catalysis, several structural factors are critical:

Open Metal Sites (OMS): The removal of coordinated solvent molecules can expose metal ions, creating strong Lewis acid sites that are often the primary drivers of catalytic activity. springerprofessional.de

Pore Architecture: The size and shape of the pores can lead to substrate size-selectivity, where only molecules that fit within the channels can reach the active sites. rsc.org

Framework Functionality: The organic linkers themselves can be functionalized with acidic or basic groups to create bifunctional catalysts, where both the metal node and the linker participate in the reaction mechanism. acs.org

Theoretical and Computational Chemistry Studies of Benzene 1,2,3 Tricarboxylate Systems

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT))

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of benzene-1,2,3-tricarboxylate, also known as hemimellitate. These computational methods are crucial for understanding the molecule's electronic behavior and reactivity, which underpins its role in forming larger supramolecular structures and coordination polymers.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound and its corresponding acid, hemimellitic acid. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The distribution and energies of these frontier orbitals are key to predicting chemical reactivity.

For instance, in studies of related benzenetricarboxylic acid isomers, DFT has been used to investigate the electronic structure of metal-organic frameworks (MOFs). acs.orgacs.org A study on a zinc(II) coordination polymer constructed with the isomer benzene-1,3,5-tricarboxylic acid (trimesic acid) revealed that the HOMO and LUMO were crucial in understanding the stability and reactivity of the resulting framework. acs.org Similar computational approaches applied to this compound would map its electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. The presence of three adjacent carboxylate groups significantly influences the electronic landscape of the benzene (B151609) ring, creating a unique distribution of charge and orbital energies.

In a broader context, quantum analyses of adhesive monomers, including derivatives of trimellitic acid (benzene-1,2,4-tricarboxylic acid), have shown that the energies of HOMO and LUMO, along with dipole moment and polarizability, are critical determinants of molecular interactions. nih.gov These studies underscore the principle that even small changes in the arrangement of carboxyl groups on the benzene ring can lead to significant differences in electronic properties. nih.gov

Global Reactivity Descriptors and Energy Gap Calculations

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is approximated as half of the energy gap (η ≈ ΔE / 2).

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ = - (EHOMO + ELUMO) / 2).

Chemical Potential (μ): Directly related to electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

DFT calculations are the primary tool for computing these values. For example, a DFT study on a zinc-trimesate coordination polymer calculated these descriptors in both gas and solvent phases, finding that the complex was more stable (larger energy gap) but less reactive in the solvent medium. acs.org While specific values for this compound require dedicated calculations, the established methodologies provide a clear framework for such an investigation. chemtools.orgresearchgate.net The results would be crucial for comparing its reactivity to its isomers, trimellitic acid and trimesic acid.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of molecules, from their preferred shapes to their interactions with their environment. These methods are vital for understanding how this compound molecules arrange themselves in space and interact to form larger assemblies.

Conformational Analysis and Geometrical Optimization

The spatial arrangement of the three adjacent carboxyl groups in benzene-1,2,3-tricarboxylic acid (hemimellitic acid) is a key determinant of its chemical behavior. Due to steric hindrance, the carboxyl groups are forced out of the plane of the benzene ring. Conformational analysis using molecular mechanics or quantum chemical methods can identify the most stable, low-energy conformations of the molecule.

A study using a genetic algorithm combined with a semi-empirical method (AM1) investigated the conformations of benzenetricarboxylic acid isomers. grafiati.com It was found that hemimellitic acid, along with trimellitic acid, assumes a non-planar geometry due to the adjacent (ortho) positioning of carboxyl groups. grafiati.com In contrast, trimesic acid, which has no adjacent carboxyl groups, adopts a planar structure in its most stable conformations. grafiati.com Geometrical optimization calculations refine these structures to find the precise bond lengths and angles corresponding to the minimum energy state, providing a detailed picture of the molecule's three-dimensional shape. This non-planar structure is critical in directing the formation of complex three-dimensional crystal structures and coordination polymers. researchgate.netacs.org

Adsorption Site Energies and Intermolecular Interactions

This compound's ability to form extended structures is governed by intermolecular interactions, such as hydrogen bonding and π–π stacking, as well as its interaction with surfaces (adsorption). Computational methods are essential for quantifying the energies of these interactions.

DFT studies have been employed to investigate the adsorption mechanism of related polycarboxylic benzoic acids, including hemimellitic acid, onto polymer surfaces. research-nexus.netresearchgate.net These studies reveal that the carboxylic groups are the primary sites for interaction, forming hydrogen bonds with the surface. research-nexus.netresearchgate.net The calculated adsorption energies indicate the strength of this binding, which is typically a physisorption process. research-nexus.netresearchgate.net

For example, the adsorption of hemimellitic acid on a polyaniline-polypyrrole copolymer was studied, and DFT calculations showed that the adsorbate molecules were physisorbed via their carboxylic groups onto the hydrogen atoms of the copolymer's amine groups. research-nexus.net Similarly, studies on the self-assembly of trimesic acid on surfaces like graphite (B72142) and graphene show that the balance between intermolecular hydrogen bonding and molecule-substrate interactions dictates the final structure. acs.org The energy of these interactions, often just a few kJ/mol, determines the stability and morphology of the resulting molecular layers. researchgate.net

| Compound | Maximum Adsorption Capacity (mg/g) | Interaction Mechanism |

|---|---|---|

| Hemimellitic acid (Benzene-1,2,3-tricarboxylic acid) | 79.94 | Physisorption via hydrogen bonding between carboxylic groups and polymer amine groups. |

| Trimellitic acid (Benzene-1,2,4-tricarboxylic acid) | 93.55 | |

| Pyromellitic acid (Benzene-1,2,4,5-tetracarboxylic acid) | 111.29 |

Predictive Modeling for Material Properties and Functional Performance

The ultimate goal of many theoretical studies is to predict the properties and performance of new materials before they are synthesized. By integrating the insights from quantum chemistry and molecular simulations, researchers can build predictive models for materials based on this compound.

For example, the calculated electronic properties, conformational preferences, and intermolecular interaction energies of this compound can be used to predict its suitability as a "tecton" or building block in crystal engineering. acs.org The non-planar structure and specific arrangement of hydrogen bond donors and acceptors can be used to design complex, self-penetrating coordination networks with potentially novel properties, such as porosity or catalytic activity. acs.org

Molecular dynamics simulations can predict the thermal stability of MOFs constructed from benzenetricarboxylate linkers, as demonstrated in studies of Cu-BTC (BTC = benzene-1,3,5-tricarboxylate), which showed the framework is stable up to 565 K. nih.gov Similar predictive modeling for a hypothetical MOF based on this compound could estimate its thermal and mechanical stability, as well as its potential for gas adsorption and separation. The specific geometry of the hemimellitate linker would be expected to produce frameworks with different pore sizes and topologies compared to its more symmetrical isomer, trimesic acid. researchgate.net This predictive power is invaluable for guiding synthetic efforts toward new functional materials.

Advanced Analytical Characterization Techniques in Benzene 1,2,3 Tricarboxylate Research

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and properties of Benzene-1,2,3-tricarboxylate. By probing the interaction of the molecule with electromagnetic radiation, these methods offer a wealth of information.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. rsc.org These methods are based on the principle that molecular bonds vibrate at specific frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration within the carboxylic acid groups. researchgate.netresearchgate.net The presence of the carbonyl group (C=O) from the carboxylic acids results in a strong absorption peak around 1700-1725 cm⁻¹. researchgate.net Furthermore, C-O stretching vibrations can be observed in the 1210-1320 cm⁻¹ range, and O-H bending vibrations appear between 1395-1440 cm⁻¹. researchgate.net The aromatic nature of the compound is confirmed by the presence of aromatic C-H out-of-plane bending vibrations, which typically appear around 670 cm⁻¹. researchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org Studies on related aromatic carboxylic acids have shown that Raman spectra are also sensitive to the vibrational modes of the molecule, including the characteristic vibrations of the carboxylic acid groups and the benzene (B151609) ring. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |

| C=O Stretch | 1700-1725 | Carboxylic Acid |

| O-H Bend | 1395-1440 | Carboxylic Acid |

| C-O Stretch | 1210-1320 | Carboxylic Acid |

| Aromatic C-H Bend (out-of-plane) | ~670 | Benzene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. msu.edursc.org

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the acidic protons of the carboxyl groups give rise to distinct signals. The aromatic protons typically appear as a multiplet in the downfield region of the spectrum, a consequence of the deshielding effect of the aromatic ring currents. The acidic protons of the three carboxylic acid groups are also observed in the downfield region, often as a broad singlet, and their chemical shift can be influenced by factors such as solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acid groups and the carbons of the benzene ring. The carbonyl carbons are typically found at the most downfield positions (around 165-185 ppm) due to the strong deshielding effect of the attached oxygen atoms. The aromatic carbons will have chemical shifts in the range of 120-150 ppm. The symmetry of the molecule influences the number of distinct signals observed.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹H | Carboxylic Acid (COOH) | 10 - 13 (broad) |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Carbonyl (C=O) | 165 - 185 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. msu.edulibretexts.org For this compound, the UV-Vis spectrum is dominated by absorptions arising from the π-electron system of the benzene ring.

Benzene and its derivatives typically exhibit several absorption bands in the UV region. up.ac.za These are due to π → π* transitions. For this compound, one would expect to observe a strong absorption band around 213 nm. researchgate.net A weaker absorption band, often referred to as the "benzenoid" band, may also be observed at longer wavelengths, typically around 275 nm. researchgate.net The positions and intensities of these bands can be influenced by the presence of the carboxyl groups and the solvent used for the measurement.

| λmax (nm) | Electronic Transition |

|---|---|

| 213 | π → π |

| 275 | π → π (Benzenoid band) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com For this compound, which has a molecular formula of C₉H₆O₆, the expected molecular weight is approximately 210.14 g/mol . nist.govchemspider.com

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. nist.gov The molecule can undergo fragmentation, leading to the formation of smaller, characteristic ions. A common fragmentation pathway for carboxylic acids is the loss of a carboxyl group (–COOH), which corresponds to a loss of 45 mass units. researchgate.net Therefore, a significant fragment ion peak at m/z [M-45]⁺ would be expected. The fragmentation pattern of the benzene ring itself can also contribute to the spectrum, with characteristic ions appearing at m/z values such as 77, corresponding to a phenyl group. docbrown.info

| Ion | m/z | Description |

|---|---|---|

| [C₉H₆O₆]⁺ | 210 | Molecular Ion |

| [C₈H₅O₄]⁺ | 165 | Loss of COOH |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

X-ray Diffraction Analysis for Structural Determination

X-ray diffraction is the premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esbruker.com

Single-Crystal X-ray Diffraction (SCXRD) for Precise Atomic Arrangement

Studies on the dihydrate form of hemimellitic acid have revealed detailed structural information. iucr.orgoup.com The crystals are triclinic, belonging to the P-1 space group. oup.comoup.com The analysis shows that the three adjacent carboxyl groups exert a significant steric influence on each other, causing them to be twisted out of the plane of the benzene ring to varying degrees. oup.comoup.com For instance, one study reported that the central carboxyl group is twisted by 86.8°, while the other two are twisted by 4.5° and 10.3° relative to the benzene ring plane. oup.comoup.com

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | oup.comoup.com |

| Space Group | P-1 | oup.comoup.com |

| Unit Cell Dimensions (a, b, c) | a = 11.02 Å | oup.comoup.com |

| b = 9.12 Å | ||

| c = 8.72 Å | ||

| Unit Cell Angles (α, β, γ) | α = 106.2° | oup.comoup.com |

| β = 140.2° | ||

| γ = 84.2° |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline materials, including those synthesized with this compound. It is routinely employed to confirm the phase purity of a bulk sample and to assess its degree of crystallinity. orientjchem.orgncl.ac.uknorthwestern.edu

In the context of metal-organic frameworks (MOFs), PXRD is crucial for verifying that the synthesized material corresponds to the intended crystal structure. nih.govnih.gov The experimental diffraction pattern of a synthesized MOF is compared to a simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data or known database entries. mdpi.com A close match between the experimental and simulated patterns, as determined by methods like Le Bail fitting, confirms the phase purity of the bulk material. ncl.ac.ukmdpi.com The sharpness and intensity of the diffraction peaks provide a qualitative measure of the material's crystallinity; sharp, well-defined peaks are indicative of a highly crystalline structure, while broad peaks can suggest the presence of amorphous content or very small crystallites. e3s-conferences.org

For instance, in the study of a copper-based MOF with 1,3,5-benzenetricarboxylate (a related isomer), PXRD was used to confirm the crystalline phase by comparing the experimental pattern to a reference pattern (PDF_00-062-1183). mdpi.com Similarly, the phase purity of a cobalt-based MOF was successfully evaluated by demonstrating the agreement between theoretical and experimental PXRD results. acs.org In some cases, PXRD can also reveal structural changes, such as the reversible amorphization and crystallization of certain MOFs upon solvent removal and re-suspension. mdpi.com

The average crystallite size of nanoparticles can also be estimated from the broadening of diffraction peaks using the Scherrer equation, particularly for sizes less than 100 nm. nih.gov

Interactive Table: PXRD Data for this compound based MOFs

| MOF Material | Synthesis Method | Key PXRD Findings | Reference |

| Co-MOF | Not Specified | Agreement between theoretical and experimental results confirmed phase purity. | acs.org |

| [Zn3(BTC)2·12H2O] | Sonochemical | Sharp and intense peaks indicated a high degree of crystallinity. | |

| [Zn(BTC)H2O·3DMF] | Solvothermal | Sharp and intense peaks indicated a high degree of crystallinity. | |

| IEF-23 (Cu-based) | Not Specified | Le Bail fitting of the PXRD pattern proved the purity of the cubic Pm3m phase. Showed reversible amorphization. | mdpi.com |

| IEF-24 (Zn-based) | Not Specified | Le Bail fitting confirmed the purity of the bulk material with a C2/c space group. | mdpi.com |

Microscopic and Imaging Techniques

Microscopic techniques are vital for visualizing the morphology, particle size, and fine structural details of materials containing this compound.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Characterization

Scanning Electron Microscopy (SEM) is a go-to technique for examining the surface topography and morphology of materials at the micro- and nanoscale. electron-microscopes.comcnrs.fr It provides high-resolution images that reveal the shape, size distribution, and surface features of particles. e3s-conferences.orgmdpi.com In the study of MOFs, SEM is used to characterize the crystal morphology, which can be influenced by synthesis conditions. For example, SEM analysis of iron-based MOFs showed that MIL-101(Fe) has a well-defined octahedral morphology, while MIL-88A exhibits a rod-like shape. mdpi.com The particle size can also be tuned; for instance, the rod length of MIL-88A was found to decrease with increasing synthesis temperature. mdpi.com

In research involving benzene-1,3,5-tricarboxylate (B1238097) (a structural isomer), SEM images have been used to characterize the cubic crystal morphology of zinc-based MOFs, with average crystal sizes varying depending on the synthesis method (sonochemical vs. solvothermal). Furthermore, when creating composites, such as HKUST-1 with graphene oxide, SEM can reveal how the components interact, showing for instance that graphene oxide sheets adhere to the MOF crystals. mdpi.com

Interactive Table: SEM Findings for this compound and related MOFs

| Material | Key SEM Findings | Particle Size/Morphology | Reference |

| MIL-101(Fe) | Well-defined octahedral morphology. | ~200 nm to ~5 µm (tunable) | mdpi.com |

| MIL-88A | Rod-like morphology. | Lengths from 1254 nm to 5216 nm (tunable by temperature). | mdpi.com |

| [Zn3(BTC)2·12H2O] | Cubic morphology. | Average crystal size of 8.377 ± 4.276 µm. | |

| [Zn(BTC)H2O·3DMF] | Cubic morphology. | Average crystal size of 16.351 ± 3.683 µm. | |

| HKUST-1@GO | GO sheets adhere to polyhedral HKUST-1 crystals. At high GO concentrations, rod- and flower-like structures appear. | Not specified. | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale, even down to the atomic level. electron-microscopes.comnanoscience.com TEM is particularly useful for confirming the nanoscale dimensions of particles and observing fine structural details that are not visible with SEM. e3s-conferences.org

For materials synthesized from this compound, TEM can be used to analyze the crystal lattice and identify any defects or variations in the nanostructure. High-resolution TEM (HRTEM) can even resolve the atomic planes within a crystal. For example, HRTEM images of HKUST-1, a copper-based MOF with a related tricarboxylate linker, have been used to examine its crystalline structure at the nanoscale. mdpi.com The technique is essential for confirming that synthesized nanoparticles are within a specific size range, such as the 50-100 nm average particle size reported for some nanoscale MOFs. e3s-conferences.org

Scanning Tunneling Microscopy (STM) for Surface Adlayer and Nanostructure Studies

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique capable of imaging conductive surfaces with atomic resolution. It is exceptionally powerful for studying the self-assembly of molecules on surfaces and the structure of two-dimensional (2D) adlayers.

In the context of this compound and its isomers, STM has been instrumental in elucidating how these molecules arrange themselves on various substrates. For example, in-situ STM has been used to study the potential-induced adsorption and self-assembly of 1,3,5-benzene-tricarboxylic acid (trimesic acid) on a gold electrode surface. core.ac.uk These studies have revealed the formation of various highly ordered supramolecular structures, including honeycomb and herringbone phases, depending on the applied electrical potential. core.ac.uk STM can also be used to observe the formation of molecular layers on surfaces like graphene. qut.edu.au

Research on related aromatic molecules like benzene has shown that STM can image individual molecules within a coadsorbed layer, revealing well-ordered arrays and providing insights into surface diffusion and binding sites. aps.orgibm.comibm.com For larger, more complex molecules that are homologues of benzene tricarboxylic acids, STM has been crucial in confirming their structure and observing their self-assembled monolayers with submolecular resolution. rsc.orgrsc.org

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. xrfscientific.comtorontech.com It is a critical technique for determining the thermal stability of materials, including those derived from this compound. orientjchem.org

The TGA curve provides information about decomposition temperatures, the presence of solvent molecules within a porous material, and the composition of the material. xrfscientific.com For MOFs, TGA is used to determine the temperature at which the framework begins to decompose, which is a key indicator of its operational limits. The initial weight loss in a TGA curve for a MOF often corresponds to the removal of guest solvent molecules from the pores, while subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework structure. chemrxiv.org

For example, TGA of two different zinc-based MOFs synthesized with 1,3,5-benzenetricarboxylate showed thermal stability up to 378.7°C and 341.8°C, respectively. TGA can also be coupled with other techniques, like mass spectrometry, to identify the gaseous products evolved during decomposition, providing a more detailed understanding of the degradation mechanism. nih.gov

Interactive Table: TGA Data for this compound based Materials

| Material | Atmosphere | Decomposition Onset/Stability Limit | Key Findings | Reference |

| [Zn3(BTC)2·12H2O] | Not Specified | Stable up to 378.7°C | Two-step decomposition observed. | |

| [Zn(BTC)H2O·3DMF] | Not Specified | Stable up to 341.8°C | Two-step decomposition observed. | |

| MAF-6 (Zn(2-EtIm)2) | Nitrogen | ~380°C | Used to quantify metal content for stoichiometric analysis. | chemrxiv.org |

| Cu-BTTri | Not Specified | Thermally resolved from adsorbed glutathione (B108866) derivatives. | TGA can probe chemisorption of substrates. | nih.gov |

Gas Adsorption/Desorption Isotherms (e.g., Brunauer–Emmett–Teller (BET) method) for Porosity and Surface Area Characterization

Gas adsorption/desorption isotherms are essential for characterizing the porosity of materials like MOFs. By measuring the amount of gas (typically nitrogen at 77 K) adsorbed by a material at various pressures, one can determine key properties such as the specific surface area, pore volume, and pore size distribution. orientjchem.org

The Brunauer–Emmett–Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption data. mdpi.com A high BET surface area is often a desirable characteristic for applications such as gas storage and catalysis. For example, copper benzene-1,3,5-tricarboxylate (HKUST-1) is known for its high potential in clean energy gas storage, a property linked to its porous structure. nih.gov

The shape of the adsorption isotherm can provide qualitative information about the pore structure. For instance, a Type I isotherm is characteristic of microporous materials, which is common for MOFs. The analysis of gas adsorption data can also be used to calculate the pore size distribution, providing detailed information about the dimensions of the pores within the material. rsc.org In some cases, a loss of crystallinity upon solvent removal can lead to significantly lower porosity, as observed in a study where the BET surface area of a MOF dropped, which was correlated with PXRD data showing partial amorphization. mdpi.com

Electrochemical Characterization Methods for Redox Behavior and System Performance

Electrochemical characterization techniques are indispensable for evaluating the redox behavior and performance of systems incorporating this compound. Methods such as cyclic voltammetry (CV) and galvanostatic cycling are pivotal in elucidating the electron transfer processes, reaction kinetics, and practical utility of this compound, particularly in the realm of energy storage. Research has increasingly focused on the sodium salt of this compound as an active electrode material for sodium-ion batteries (NIBs), leveraging the redox activity of its carboxylate groups.

Detailed research into trisodium (B8492382) this compound (Na₃C₉H₃O₆) as an anode material for NIBs reveals specific electrochemical characteristics. In these studies, electrodes are typically fabricated by mixing the active material with conductive agents like carbon black and a binder. nsf.gov

Cyclic voltammetry studies on trisodium this compound show that the material is electrochemically active. nsf.gov The resulting voltammograms display distinct peaks corresponding to the sodiation and de-sodiation processes. Specifically, at a scan rate of 0.1 mV s⁻¹, a sharp cathodic peak is observed around 0.1 V (vs. Na/Na⁺), and a corresponding broad anodic peak appears at approximately 0.65 V. nsf.gov These redox events correspond to the charge/discharge plateaus centered around 0.5 V in galvanostatic tests. nsf.gov

While the compound demonstrates viability as an anode material, delivering an initial de-sodiation capacity of 186.7 mAh g⁻¹, it also exhibits certain performance limitations. Studies have noted that the close proximity of the three carboxylate groups can lead to sluggish reaction kinetics, which in turn results in poor cycle life, especially when operated at high current densities. nsf.gov

Beyond its direct use, this compound is a valuable building block for metal-organic frameworks (MOFs) intended for electrochemical applications. ugr.es In MOF-based systems, the electrochemical performance is a product of the interplay between the metal nodes and the organic linkers. The linker can directly participate in redox reactions or modulate the electronic structure and ion transport properties of the framework. nih.govrsc.org The characterization of these MOF-modified electrodes involves similar techniques, where CV and electrochemical impedance spectroscopy (EIS) are used to probe charge-transfer resistance and catalytic activity, often showing enhanced performance compared to unmodified electrodes. nih.govmdpi.com

The following tables summarize the detailed research findings on the electrochemical properties and performance of trisodium this compound.

Interactive Data Table: Cyclic Voltammetry Data for Trisodium this compound Anode

| Electrode Composition | Test Conditions (vs. Na/Na⁺) | Cathodic Peak Potential (Epc) | Anodic Peak Potential (Epa) | Key Observations | Source |

| Trisodium this compound, Carbon Black, Binder | Scan rate: 0.1 mV s⁻¹ | ~0.1 V (sharp) | ~0.65 V (broad) | Redox peaks correspond to a central voltage plateau around 0.5 V in cycling. | nsf.gov |

Interactive Data Table: Performance Metrics of Trisodium this compound in a Sodium-Ion Battery

| Metric | Value | Current Density | Reported Performance Issues | Source |

| Initial De-sodiation Capacity | 186.7 mAh g⁻¹ | 20 mA g⁻¹ | Sluggish reaction kinetics and poor high-rate cycle life. | nsf.gov |

Future Directions and Emerging Research Frontiers in Benzene 1,2,3 Tricarboxylate Chemistry

Rational Design and Synthesis of Novel Architectures

The rational design and synthesis of novel architectures using benzene-1,2,3-tricarboxylate and its parent acid, 1,2,3-benzenetricarboxylic acid, are central to the development of new functional materials. acs.org This involves a deep understanding of the coordination chemistry of metal ions and the versatile nature of the carboxylate ligands to construct metal-organic frameworks (MOFs) with desired topologies and properties. acs.orgacs.org

A key strategy in the rational design of MOFs is the use of mixed-ligand systems. For instance, combining 1,2,3-benzenetricarboxylic acid (H₃bta) or its derivatives like 5-nitro-1,2,3-benzenetricarboxylic acid (H₃nbta) with dipyridyl-type co-ligands has led to the synthesis of a series of zinc(II) and cadmium(II) coordination complexes with unusual self-penetrating frameworks. acs.org The subtle substituent effects on the benzene-1,2,3-tricarboxyl tectons have a significant impact on the final structure, leading to diverse network topologies. acs.org For example, complexes derived from H₃nbta have shown unprecedented 3-nodal networks and intriguing polyrotaxane entangled motifs. acs.org

Another approach involves the use of different synthetic methods to control the dimensionality and properties of the resulting MOFs. Solvothermal and microwave-assisted methods are frequently employed for MOF synthesis. d-nb.info Electrochemical synthesis has also emerged as a promising technique, allowing for the rapid production of pure materials with controllable mass. ikm.org.my The choice of solvent can strongly influence the phase structure, morphology, and specific surface area of the final product. For example, the synthesis of a copper-based MOF using benzene-1,3,5-tricarboxylic acid in methanol (B129727) resulted in a 1D structure with a low surface area, while using ethanol (B145695) as the solvent led to a 3D structure with a significantly higher surface area and CO2 adsorption capacity. ulb.ac.be

The development of hierarchical MOFs, which possess both micropores and mesopores, is another exciting frontier. A hierarchical variant of the well-known HKUST-1 (a copper-based MOF from benzene-1,3,5-tricarboxylate) was synthesized using a dual-templating approach, resulting in a material with 5 nm wide mesopores separated by uniform microporous walls. acs.org This hierarchical structure was stabilized by the inclusion of Keggin-type phosphotungstate ions. acs.org

The table below summarizes some examples of rationally designed MOF architectures based on benzenetricarboxylic acid derivatives.

| Complex | Ligands | Metal Ion | Key Structural Feature | Reference |

| {Zn₃(nbta)₂(bpy)₂(H₂O)₂₂}n | H₃nbta, bpy | Zn(II) | 4-connected framework | acs.org |

| [Zn₄(nbta)₂(bpe)₂(OH)₂]n | H₃nbta, bpe | Zn(II) | 4-connected framework | acs.org |

| {Cd₃(nbta)₂(bpy)₅(H₂O)₂₆}n | H₃nbta, bpy | Cd(II) | 3-nodal network with polyrotaxane motif | acs.org |

| {Cd₃(nbta)₂(bpe)₂(H₂O)₂₂}n | H₃nbta, bpe | Cd(II) | 4-connected topology | acs.org |

| Cu₃(BTC)₂ (COK-15) | H₃BTC, HPW | Cu(II) | Hierarchical micro- and mesoporous structure | acs.org |

H₃nbta = 5-nitro-1,2,3-benzenetricarboxylic acid, H₃bta = 1,2,3-benzenetricarboxylic acid, bpy = 4,4′-bipyridyl, bpe = 1,2-di(4-pyridyl)ethene, H₃BTC = benzene-1,3,5-tricarboxylic acid, HPW = Keggin type phosphotungstate.

Integration into Multi-component Hybrid Materials